

In-Depth Technical Guide: Structure and Chemical Properties of DM4-SMCC

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Compound of Interest		
Compound Name:	DM4-Smcc	
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This technical guide provides a comprehensive overview of the **DM4-SMCC** conjugate, a critical component in the development of antibody-drug conjugates (ADCs). It details the structure, chemical properties, and underlying experimental methodologies relevant to its application in targeted cancer therapy.

Core Components: DM4 and the SMCC Linker

The **DM4-SMCC** conjugate is comprised of two key functional units: the cytotoxic agent DM4 and the heterobifunctional crosslinker SMCC.

- DM4 (Ravtansine): A potent microtubule-inhibiting agent and a derivative of maytansine.[1][2]
 [3] Its high cytotoxicity is harnessed for targeted delivery to cancer cells. DM4 is a thiol-containing maytansinoid, synthesized to facilitate its conjugation to linkers for ADC development.[1][2]
- SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that provides a stable connection between the antibody and the DM4 payload. Its heterobifunctional nature, with an NHS-ester and a maleimide group, allows for sequential and specific conjugation to amine and thiol groups, respectively. The stability of the SMCC linker is crucial for minimizing off-target toxicity by ensuring the cytotoxic payload is released primarily within the target cancer cells.



Chemical Structure and Properties

The chemical structure of **DM4-SMCC** combines the complex polycyclic maytansinoid core with the cyclohexane-based linker.

Data Presentation: Quantitative Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Solubility
DM4	C38H54CIN3O10S	780.37	Soluble in DMSO, DMF, and Ethanol.
SMCC Linker	C16H18N2O6	334.33	Not specified for conjugation context.
DM4-SMCC	C54H72CIN5O16S	~1114.70	Not specified for conjugation context.

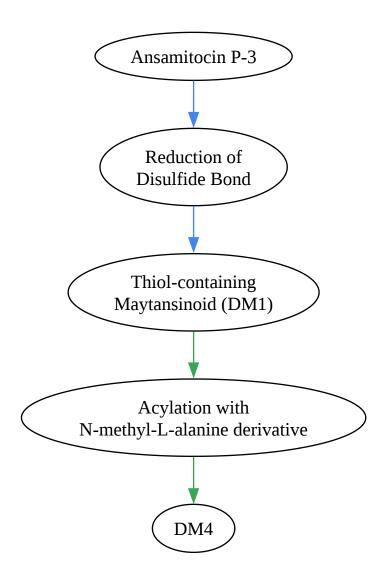
Experimental Protocols and Methodologies

The synthesis and conjugation of **DM4-SMCC** for ADC development involves a multi-step process requiring precise control over reaction conditions.

DM4 Synthesis

The synthesis of DM4 typically starts from a natural product, Ansamitocin P-3, which is a maytansinoid produced by fermentation of Actinosynnema pretiosum.





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Caption: Workflow for the conjugation of DM4 to an antibody using the SMCC linker.

Methodology:

- Antibody-Linker Conjugation: The monoclonal antibody is reacted with the SMCC linker in a suitable buffer (e.g., phosphate buffer) at a controlled pH. The NHS-ester of SMCC reacts with the amine groups of lysine residues on the antibody surface to form a stable amide bond.
- Removal of Excess Linker: The unreacted SMCC linker is removed from the antibody-SMCC intermediate using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).



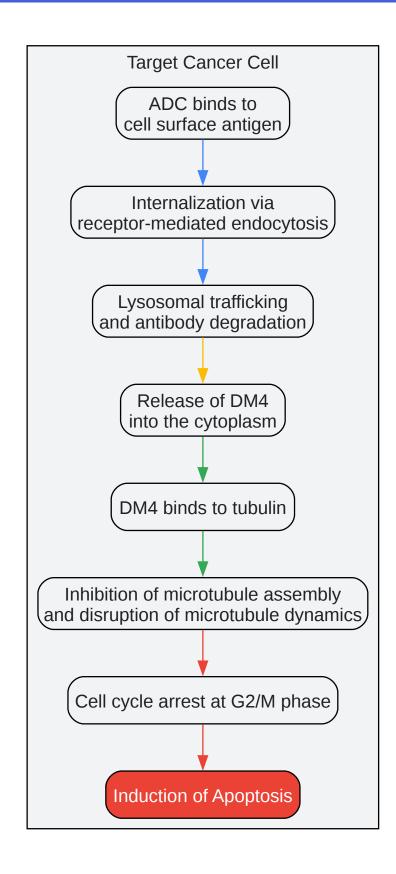
- Payload Conjugation: The purified antibody-SMCC intermediate is then reacted with the thiol-containing DM4 payload. The maleimide group of the SMCC linker specifically reacts with the thiol group of DM4 to form a stable thioether bond.
- Purification of the ADC: The final ADC is purified to remove any unconjugated DM4 and other impurities. SEC is commonly used to separate the ADC from smaller molecules.
- Characterization: The purified ADC is thoroughly characterized to determine the drug-toantibody ratio (DAR), the extent of aggregation, and its in vitro potency.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of a DM4-based ADC is initiated upon its binding to the target antigen on the cancer cell surface.

Signaling Pathway: DM4-ADC Induced Apoptosis





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Caption: Cellular mechanism of action of a DM4-based ADC leading to apoptosis.



Detailed Steps:

- Binding and Internalization: The ADC selectively binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.
- Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the DM4 payload into the cytoplasm.
- Microtubule Disruption: Once in the cytoplasm, DM4 binds to tubulin, a key component of
 microtubules. This binding inhibits tubulin polymerization and disrupts the dynamic instability
 of microtubules, which are essential for various cellular processes, most critically, for the
 formation of the mitotic spindle during cell division.
- Mitotic Arrest and Apoptosis: The disruption of microtubule dynamics leads to a block in the cell cycle at the G2/M phase, preventing the cell from completing mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

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